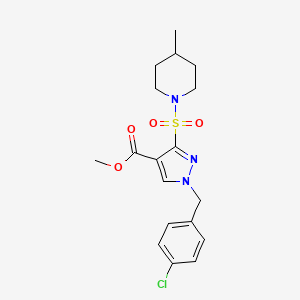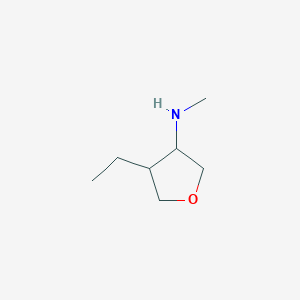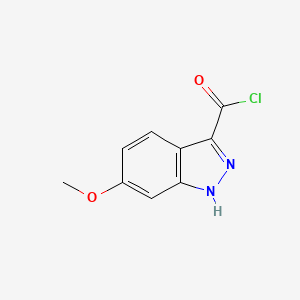![molecular formula C14H17ClN2O2S B2938859 N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351633-78-7](/img/structure/B2938859.png)
N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide, also known as TRO19622, is a newly synthesized compound that has attracted the attention of many researchers due to its potential therapeutic applications. TRO19622 is a spirocyclic compound that contains both nitrogen and sulfur atoms, making it a unique and interesting molecule to study.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide and its derivatives have been extensively researched for their antiviral properties. A study by Göktaş et al. (2012) highlighted the synthesis of similar compounds with adamantyl moieties, showing significant inhibitory effects against influenza A and B viruses, acting as fusion inhibitors (Göktaş et al., 2012). Apaydın et al. (2020) further developed N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, demonstrating strong antiviral activity against influenza A/H3N2 and human coronavirus 229E (Apaydın et al., 2020). These findings suggest the compound's potential in developing new classes of antiviral drugs.
Anticancer Potential
The compound and its derivatives have been explored for their potential anticancer effects. Turk-Erbul et al. (2021) synthesized adamantane derivatives of a similar compound and assessed their cytotoxic effects on various cancer cell lines, discovering significant cytotoxicity, especially against lung carcinoma cells (Turk-Erbul et al., 2021). Flefel et al. (2017) also synthesized derivatives that showed moderate to high inhibition activities against human liver hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma cell lines (Flefel et al., 2017). These studies indicate the compound's relevance in cancer research and drug discovery.
Synthesis and Structural Applications
The compound's unique structure has led to various studies on its synthesis and applications in creating new chemical structures. Research by Chimichi et al. (1984) focused on the synthesis of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives, providing insights into the chemical properties and potential applications of these compounds (Chimichi et al., 1984). Another study by Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, emphasizing their role as multifunctional modules for drug discovery (Li et al., 2013).
Anticonvulsant Properties
The anticonvulsant properties of compounds related to N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide have been explored. Obniska et al. (2006) synthesized a series of derivatives and evaluated their anticonvulsant and neurotoxic properties, uncovering significant anticonvulsant activity in various compounds (Obniska et al., 2006). This research suggests potential applications in the development of new anticonvulsant drugs.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c15-11-3-1-2-4-12(11)16-13(18)17-7-5-14(6-8-17)19-9-10-20-14/h1-4H,5-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDRUWZTILWXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

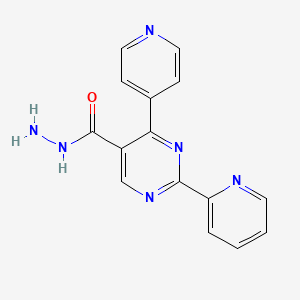
![2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2938778.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2938779.png)
![Methyl 3-[(4-chlorophenyl)methyl]-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate](/img/structure/B2938780.png)

![3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2938782.png)
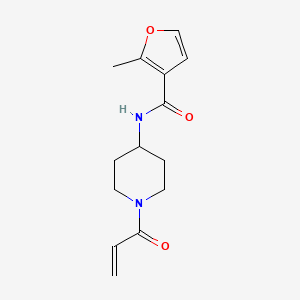
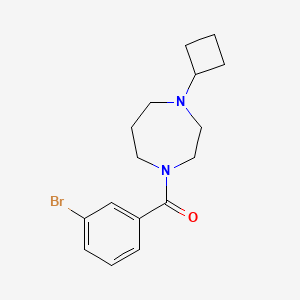
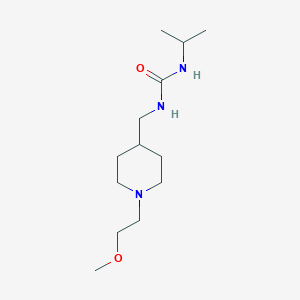
![3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2938788.png)
